![molecular formula C13H21F6N3O4S2 B3264062 3-Hexyl-1,2-dimethyl-1H-imidazolium salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide CAS No. 384347-22-2](/img/structure/B3264062.png)
3-Hexyl-1,2-dimethyl-1H-imidazolium salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide
Overview
Description
3-Hexyl-1,2-dimethyl-1H-imidazolium salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide is a chemical compound with significant potential in various scientific and industrial applications. This compound belongs to the class of ionic liquids, which are salts in the liquid state at or near room temperature. Ionic liquids are known for their unique properties, such as low volatility, high thermal stability, and excellent solvating abilities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexyl-1,2-dimethyl-1H-imidazolium salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide typically involves the following steps:
Preparation of 1,2-dimethylimidazole: : This is achieved by reacting hexylamine with formaldehyde and formic acid under controlled conditions.
Quaternization: : The 1,2-dimethylimidazole is then quaternized with hexyl bromide to form 3-hexyl-1,2-dimethyl-1H-imidazolium bromide.
Anion Exchange: : The resulting bromide salt is subjected to anion exchange with trifluoromethanesulfonate (triflate) to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the above synthetic routes. The process requires careful control of reaction conditions, such as temperature, pressure, and stoichiometry, to ensure high yield and purity. Additionally, purification steps, such as recrystallization or distillation, may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The hexyl group can be oxidized to form alcohols, ketones, or carboxylic acids.
Reduction: : The imidazolium ring can be reduced to form imidazolines.
Substitution: : The triflate group can be substituted with other anions, such as chloride or acetate.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: : Nucleophiles such as sodium chloride (NaCl) and acetic acid (CH3COOH) are employed.
Major Products Formed
Oxidation: : Hexanol, hexanone, hexanoic acid.
Reduction: : Imidazoline derivatives.
Substitution: : Chloro- or acetate-substituted imidazolium salts.
Scientific Research Applications
Chemical Synthesis
Ionic liquids like HDMIMNTF2 are increasingly used as solvents in organic synthesis due to their ability to dissolve a wide range of compounds and facilitate reactions under mild conditions. They provide several advantages over traditional solvents:
- High thermal stability : This allows for reactions at elevated temperatures without solvent evaporation or degradation.
- Low volatility : Reduces the risk of solvent loss and environmental exposure during reactions.
In studies involving imidazolium-based ionic liquids, it has been shown that the length of the alkyl chain influences the solubility and reactivity, making HDMIMNTF2 particularly useful for synthesizing complex organic molecules .
Catalysis
HDMIMNTF2 has been employed as a medium for catalyzing various chemical reactions, including:
- Cationic polymerization : Its unique ionic structure aids in the polymerization process by stabilizing reactive intermediates.
- Asymmetric synthesis : The compound can enhance enantioselectivity in reactions, leading to the production of chiral compounds that are crucial in pharmaceuticals.
Research indicates that ionic liquids can serve as both solvents and catalysts, thereby streamlining processes and reducing the number of steps required in chemical synthesis .
Environmental Science
The environmental impact of solvents used in chemical processes is a growing concern. Ionic liquids like HDMIMNTF2 are being investigated for their potential to reduce toxicity and improve biodegradability compared to conventional solvents. Specific applications include:
- Wastewater treatment : Ionic liquids can extract pollutants from water due to their tunable solubility properties.
- Carbon capture : They are being explored for their ability to absorb CO₂ from flue gases, contributing to efforts aimed at mitigating climate change.
Studies have shown that imidazolium-based ionic liquids exhibit varying degrees of toxicity depending on their structure, which is an important consideration for environmental applications .
Biomedical Applications
Ionic liquids are also being researched for their potential biomedical applications:
- Drug delivery systems : Due to their ability to encapsulate drugs and control release rates, ionic liquids can enhance the efficacy of therapeutic agents.
- Antimicrobial properties : Some studies suggest that HDMIMNTF2 may possess antimicrobial activity against various pathogens, making it a candidate for use in disinfectants or coatings .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in catalysis, it may act by stabilizing transition states or intermediates. In electrochemistry, its high ionic conductivity facilitates ion transport. The molecular targets and pathways involved vary based on the reaction or process in which the compound is used.
Comparison with Similar Compounds
This compound is unique due to its combination of the hexyl group and the triflate anion, which imparts both hydrophobic and ionic liquid properties. Similar compounds include:
1-Hexyl-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide
1-Ethyl-3-methylimidazolium trifluoromethanesulfonate
1-Butyl-3-methylimidazolium chloride
These compounds share the imidazolium core but differ in their alkyl chain length and anion type, leading to variations in their physical and chemical properties.
Biological Activity
3-Hexyl-1,2-dimethyl-1H-imidazolium salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide is a compound of interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial effects, and interactions with biological membranes.
Chemical Structure and Properties
The compound is characterized by an imidazolium cation and a trifluoromethylsulfonyl anion. The presence of the hexyl group contributes to its lipophilicity, which may enhance its interaction with cell membranes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazolium salts. A related study evaluated lithocholic acid-based imidazolium salts against colorectal cancer cell lines (DLD-1, HT-29, and Caco-2). The results indicated that these salts significantly reduced cell viability and metabolic activity in DLD-1 and HT-29 cells, suggesting a structure-dependent cytotoxic effect .
Table 1: Cytotoxicity of Imidazolium Salts on Colorectal Cancer Cell Lines
Compound | DLD-1 IC50 (µg/mL) | HT-29 IC50 (µg/mL) | Caco-2 IC50 (µg/mL) |
---|---|---|---|
S3 | 25 | 15 | 40 |
S4 | 30 | 10 | 50 |
S6 | 20 | 12 | 45 |
S8 | 18 | 8 | 55 |
The study found that the cytotoxic effect varied significantly across different cell lines, with DLD-1 being particularly sensitive to compounds S6 and S8. The metabolic activity was also notably decreased in these cells after treatment .
Interaction with Biological Membranes
The interaction of imidazolium salts with biological membranes is a critical aspect of their biological activity. These compounds can alter membrane fluidity and permeability, potentially leading to cell lysis in microbial targets. The lipophilic nature of the hexyl group in this compound may enhance its ability to integrate into lipid bilayers .
Case Studies
Research has demonstrated that the structural variations in imidazolium salts significantly impact their biological activities. For example, a comparative study on various imidazolium salts indicated that longer alkyl chains generally correlated with increased cytotoxicity against cancer cells . This suggests that the hexyl group in 3-Hexyl-1,2-dimethyl-1H-imidazolium salt may contribute positively to its anticancer efficacy.
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-hexyl-2,3-dimethylimidazol-3-ium | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N2.C2F6NO4S2/c1-4-5-6-7-8-13-10-9-12(3)11(13)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h9-10H,4-8H2,1-3H3;/q+1;-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGRWIKMHQNYNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F6N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
384347-22-2 | |
Record name | 1H-Imidazolium, 3-hexyl-1,2-dimethyl-, salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=384347-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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